molecular formula C16H21N3O3S2 B6475055 N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640842-43-7

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6475055
CAS No.: 2640842-43-7
M. Wt: 367.5 g/mol
InChI Key: NSCYRJJETTZOFT-UHFFFAOYSA-N
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Description

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methoxy group at the 6-position, a piperidine ring linked to the benzothiazole’s 2-position, and a cyclopropanesulfonamide moiety attached to the piperidine’s 3-position. The methoxy group may enhance solubility or modulate electronic effects, while the cyclopropanesulfonamide could contribute to metabolic stability and target binding through hydrogen-bonding interactions.

Properties

IUPAC Name

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-22-12-4-7-14-15(9-12)23-16(17-14)19-8-2-3-11(10-19)18-24(20,21)13-5-6-13/h4,7,9,11,13,18H,2-3,5-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCYRJJETTZOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with three structurally related derivatives, focusing on substituent effects, heterocyclic cores, and functional group variations.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 6) Core Heterocycle Functional Group Molecular Weight Key Synthesis Method Source
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide Methoxy Benzothiazole Sulfonamide ~381.5 (calc) Not specified N/A
N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide Ethoxy Benzothiazole Sulfonamide 381.51 Commercial synthesis
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazopyrrolopyrazine Sulfonamide 431.45 Silica gel chromatography
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]N-(6-substituted benzothiazol-2-yl)acetamide Varied (e.g., Cl, OMe) Benzothiazole + Indole Acetamide Varies EDC-mediated coupling

Key Comparisons

Substituent Effects: Methoxy vs. Ethoxy The ethoxy analog () shares the same core structure but replaces the methoxy group with an ethoxy substituent. Ethoxy groups are also more metabolically labile due to longer alkyl chains, which could shorten half-life compared to the methoxy derivative .

Heterocyclic Core Variations The imidazopyrrolopyrazine derivative () replaces the benzothiazole with a fused bicyclic heteroaromatic system. ~381.5) may favor bioavailability .

Functional Group Differences: Sulfonamide vs. Acetamide

  • Acetamide-linked benzothiazoles () lack the sulfonamide group, which is critical for hydrogen bonding and acidity. Sulfonamides (pKa ~1–2) are more acidic than acetamides (pKa ~15–17), enhancing solubility in physiological conditions and stability under enzymatic hydrolysis. This suggests the target compound may exhibit superior pharmacokinetics compared to acetamide analogs .

Synthetic Accessibility

  • The ethoxy derivative is commercially available (priced at $8–$11/g), indicating scalability. The imidazopyrrolopyrazine analog requires silica gel chromatography for purification, which adds complexity. Acetamide derivatives rely on EDC-mediated coupling, a standard method but less atom-efficient than sulfonamide formation .

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